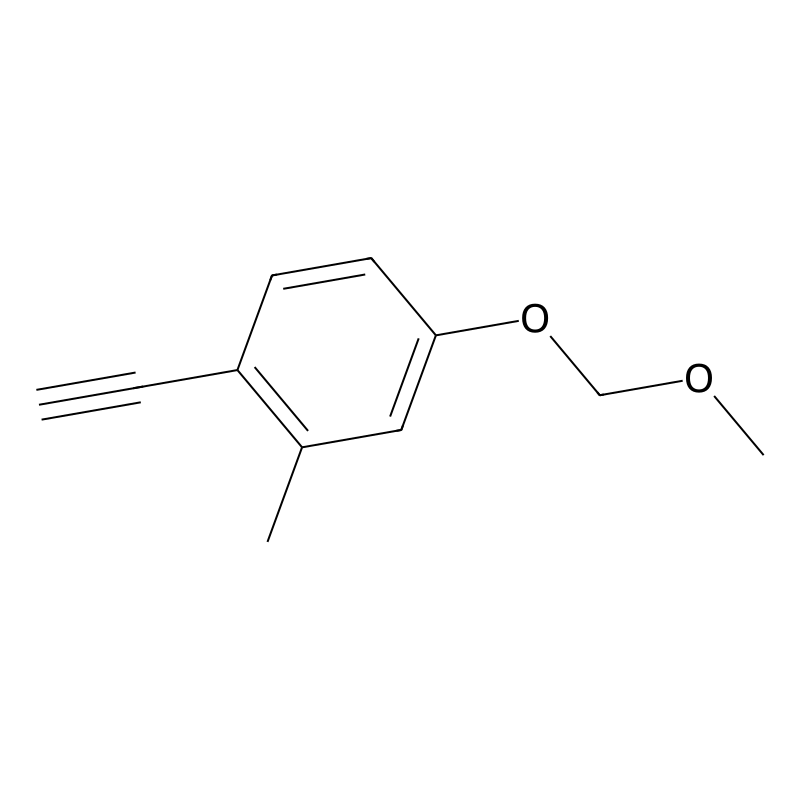

1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene, also known by its CAS number 1258595-03-7, is an aromatic compound characterized by the presence of an ethynyl group and a methoxymethoxy substituent on a methyl-substituted benzene ring. Its molecular formula is CHO with a molecular weight of approximately 176.21 g/mol. The compound features a unique structure that allows for various chemical interactions and applications in organic synthesis and materials science .

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where electrophiles attack the electron-rich benzene ring.

- Cycloaddition Reactions: It has been reported to react with diazo compounds to form cycloadducts, which are useful in synthesizing complex organic molecules .

- Cross-Coupling Reactions: As an alkyne derivative, it can be involved in cross-coupling reactions, such as the Sonogashira reaction, to form new carbon-carbon bonds.

While specific biological activity data for 1-ethynyl-4-(methoxymethoxy)-2-methylbenzene is limited, compounds with similar structures often exhibit various biological activities. For example, derivatives of ethynylbenzene have been studied for their potential as anti-cancer agents and in other therapeutic applications. The methoxymethoxy group may also influence the compound's interaction with biological targets, potentially enhancing its pharmacological profile .

The synthesis of 1-ethynyl-4-(methoxymethoxy)-2-methylbenzene typically involves:

- Starting Materials: The synthesis often begins with commercially available precursors such as 4-methoxy-2-methylphenol.

- Alkyne Formation: An ethynylation reaction can be performed using sodium hydride or a similar base to generate the ethynyl group.

- Methoxymethoxy Group Introduction: This step may involve the use of methoxymethyl chloride in the presence of a base to introduce the methoxymethoxy substituent onto the aromatic ring.

These methods have been documented in various synthetic studies aimed at developing new organic compounds .

1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene finds applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: The compound may be used in the development of polymers or materials with specific electronic or optical properties due to its conjugated structure.

- Pharmaceutical Development: Potentially as a precursor for drug design and synthesis due to its unique functional groups .

Interaction studies are essential for understanding how 1-ethynyl-4-(methoxymethoxy)-2-methylbenzene interacts with various biological systems and other chemical entities. These studies may include:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- Toxicological Studies: Investigating any potential adverse effects when interacting with biological systems, particularly regarding skin sensitization and irritation .

Such studies are crucial for determining the safety and efficacy of this compound in potential applications.

Several compounds have structural similarities to 1-ethynyl-4-(methoxymethoxy)-2-methylbenzene. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Ethynyl-4-methoxy-2-methylbenzene | 74331-69-4 | Lacks methoxymethoxy group; simpler structure |

| 4-Methoxyphenylacetylene | 6470-15-7 | Contains a phenyl group; used in polymer chemistry |

| 1-Ethynyl-4-(methoxymethoxy)benzene | 220882-37-1 | Similar structure; used in synthetic applications |

Uniqueness

The uniqueness of 1-ethynyl-4-(methoxymethoxy)-2-methylbenzene lies in its combination of an ethynyl group and a methoxymethoxy substituent on a methyl-substituted benzene ring. This combination allows for versatile reactivity patterns not found in simpler analogs, making it particularly valuable in synthetic organic chemistry and material science applications .